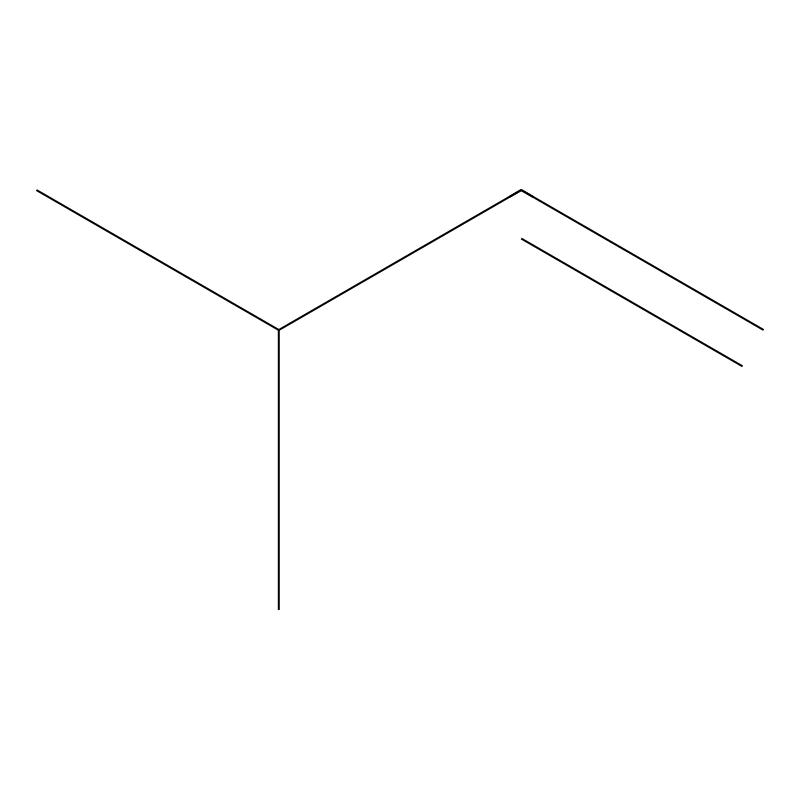3-Methyl-1-butene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in benzene; miscible in ethanol and ethyl ether
In water, 130 mg/l @ 25 °C.
Canonical SMILES
- Physical state: Colorless, volatile liquid with a disagreeable odor PubChem:
- Solubility: Insoluble in water, less dense than water PubChem:
- Vapor pressure: Vapors are heavier than air PubChem:
Understanding these properties helps researchers design experiments involving 3-Methyl-1-butene, such as its atmospheric interactions or potential for use in organic solvents.
Atmospheric Chemistry
Research has investigated the atmospheric fate of 3-Methyl-1-butene. One study examined its gas-phase reaction with hydroxyl radicals (OH) in the presence of nitric oxide (NO) Sigma-Aldrich: . Understanding these reactions is crucial for modeling atmospheric chemistry and predicting the impact of pollutants on air quality.
Polymerization
The ability of 3-Methyl-1-butene to undergo polymerization, the process of linking molecules together to form a polymer, is another area of scientific exploration. Studies have explored its polymerization using homogeneous metallocene catalysts and co-catalysts Sigma-Aldrich: . These findings could contribute to the development of new materials with specific properties.
3-Methyl-1-butene is a hydrocarbon classified as an alkene, specifically one of the isomers of pentene. Its chemical formula is , and it has a molecular weight of approximately 70.13 g/mol. The compound features a double bond between the first and second carbon atoms in its chain, which contributes to its reactivity. It is commonly produced as a by-product during the catalytic or thermal cracking of petroleum and is a component of gasoline .
3-Methyl-1-butene is a flammable liquid with a low flash point. It can irritate the skin, eyes, and respiratory system upon contact or inhalation.
- Flammability: Flash point -30 °C []. Highly flammable and can form explosive vapor-air mixtures.
- Toxicity: Limited data available on specific toxicity, but exposure can cause irritation and potential respiratory problems [].
- Safety Precautions: Proper personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection should be worn when handling the compound. Always work in a well-ventilated area and follow safe laboratory practices [].
Example Reaction- Reaction with Hydrogen Bromide:
3-Methyl-1-butene is not known to be a naturally occurring metabolite in biological systems; it is primarily encountered in individuals exposed to this compound or its derivatives. Its biological effects are largely linked to its inhalation or ingestion, leading to potential respiratory issues or other toxicological effects due to its volatile nature .
Toxicity Profile- Carcinogenicity: There is no indication of carcinogenicity to humans as it is not classified by the International Agency for Research on Cancer.
- Exposure Risks: Primarily through inhalation; ingestion may occur via aspiration.
3-Methyl-1-butene can be synthesized through several methods, including:
- Cracking of Hydrocarbons: It is often produced as a by-product during the thermal or catalytic cracking of larger hydrocarbons derived from petroleum.
- Dehydration of Alcohols: The dehydration of 3-methyl-1-butanol can also yield 3-methyl-1-butene.
- Elimination Reactions: Elimination reactions involving halogenated hydrocarbons can produce this compound.
Several compounds share structural similarities with 3-methyl-1-butene, including:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 1-Pentene | Straight-chain alkene; used in polymer production. | |
| 2-Pentene | Isomeric form; exists in cis and trans configurations. | |
| Isoprene | A diene used in rubber production; more reactive than alkenes. | |
| 2-Methyl-1-butene | Another isomer; differs in the position of the double bond. |
Uniqueness
3-Methyl-1-butene's unique structure allows it to exhibit distinct reactivity patterns compared to its isomers, particularly in electrophilic addition reactions due to its branched structure which stabilizes carbocation intermediates more effectively than linear counterparts.
Physical Description
GasVapor; Liquid
Color/Form
XLogP3
Boiling Point
Flash Point
BELOW 20 °F (BELOW -7 °C) (CLOSED CUP)
Density
Odor
Melting Point
UNII
GHS Hazard Statements
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H304 (25.16%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (25.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
903 mm Hg @ 25 °C
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
CATALYTIC CRACKING OR STEAM CRACKING OF PETROLEUM FOLLOWED BY ISOLATION OF C5 FRACTION AND EXTRACTION WITH COLD AQUEOUS SULFURIC ACID
General Manufacturing Information
1-Butene, 3-methyl-: ACTIVE






